molecular formula C17H13NO B3256319 Oxazole, 5-(4-ethenylphenyl)-2-phenyl- CAS No. 2681-25-6

Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

Cat. No.: B3256319
CAS No.: 2681-25-6
M. Wt: 247.29 g/mol
InChI Key: JGVUYZMTJPBOSB-UHFFFAOYSA-N
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Description

Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is a heterocyclic aromatic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a phenyl group at the 2-position and a 4-ethenylphenyl group at the 5-position. This structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a 4-ethenylphenyl-substituted aldehyde with a phenyl-substituted nitrile in the presence of a base, such as sodium hydride, to form the oxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(4-ethenylphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazole, 5-(4-ethenylphenyl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethenylphenyl group enhances its potential for polymerization and incorporation into advanced materials, while the phenyl group at the 2-position contributes to its stability and bioactivity .

Biological Activity

Oxazole, 5-(4-ethenylphenyl)-2-phenyl- (C17H13NO), is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on current research findings.

Overview of Biological Activities

Oxazole derivatives have been reported to exhibit a variety of biological activities, including:

  • Antimicrobial : Compounds within the oxazole family have shown significant antimicrobial properties.
  • Anti-inflammatory : Certain derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Analgesic : Some oxazoles demonstrate pain-relieving effects.
  • Antioxidant : They exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

The biological activity of oxazole derivatives often involves interaction with specific molecular targets. For instance, they may inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase. The inhibition of these enzymes can lead to reduced inflammation and pain, as well as modulation of melanin biosynthesis.

Antioxidant Activity

Research indicates that oxazole derivatives possess significant antioxidant capabilities. For example, studies have shown that certain compounds can inhibit lipid peroxidation by over 86% . The presence of specific substituents on the oxazole ring influences this activity, suggesting that structural modifications can enhance antioxidant properties.

CompoundLipid Peroxidation Inhibition (%)
2a91
2b86
2c91
2d81

Anti-inflammatory and Analgesic Properties

Oxazole derivatives have been evaluated for their anti-inflammatory effects through various in vitro and in vivo models. For instance, certain compounds have demonstrated potent inhibition of COX-2 and LOX enzymes, which are critical in the inflammatory response . These findings suggest potential therapeutic applications for conditions such as arthritis and other inflammatory disorders.

Tyrosinase Inhibition

The compound's ability to inhibit tyrosinase is particularly noteworthy. Tyrosinase plays a crucial role in melanin biosynthesis, making its inhibition relevant for skin-lightening applications. Studies show that some oxazole derivatives exhibit IC50 values in the nanomolar range for tyrosinase inhibition, indicating strong potential as cosmetic agents .

Case Studies

  • Study on Antimicrobial Activity : A series of oxazole derivatives were tested against various bacterial strains. Results indicated a strong correlation between structure and activity, with certain substitutions leading to enhanced efficacy .
  • Evaluation of Anti-inflammatory Effects : In a model of acute inflammation, specific oxazole derivatives significantly reduced edema in treated subjects compared to controls, demonstrating their potential as anti-inflammatory agents .
  • Cosmetic Applications : Research focused on the skin-lightening properties of oxazole derivatives showed promising results in inhibiting tyrosinase activity, suggesting their use in cosmetic formulations aimed at reducing hyperpigmentation .

Properties

IUPAC Name

5-(4-ethenylphenyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-2-13-8-10-14(11-9-13)16-12-18-17(19-16)15-6-4-3-5-7-15/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUYZMTJPBOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00780471
Record name 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-25-6
Record name 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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